Substance P, FAM-labeled

Catalog No.
S12866328
CAS No.
M.F
C84H108N18O19S
M. Wt
1705.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Substance P, FAM-labeled

Product Name

Substance P, FAM-labeled

IUPAC Name

(2S)-N-[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-1-[(2S)-5-carbamimidamido-2-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl)amino]pentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]pentanediamide

Molecular Formula

C84H108N18O19S

Molecular Weight

1705.9 g/mol

InChI

InChI=1S/C84H108N18O19S/c1-46(2)39-61(76(113)94-56(71(88)108)33-38-122-3)93-70(107)45-92-73(110)62(40-47-15-6-4-7-16-47)99-77(114)63(41-48-17-8-5-9-18-48)100-75(112)57(29-31-68(86)105)95-74(111)58(30-32-69(87)106)96-78(115)64-21-13-36-101(64)80(117)59(19-10-11-34-85)98-79(116)65-22-14-37-102(65)81(118)60(20-12-35-91-83(89)90)97-72(109)49-23-26-53-52(42-49)82(119)121-84(53)54-27-24-50(103)43-66(54)120-67-44-51(104)25-28-55(67)84/h4-9,15-18,23-28,42-44,46,56-65,103-104H,10-14,19-22,29-41,45,85H2,1-3H3,(H2,86,105)(H2,87,106)(H2,88,108)(H,92,110)(H,93,107)(H,94,113)(H,95,111)(H,96,115)(H,97,109)(H,98,116)(H,99,114)(H,100,112)(H4,89,90,91)/t56-,57-,58-,59-,60-,61-,62-,63-,64-,65-/m0/s1

InChI Key

KVDUJYGWNFITRK-RDPZKNQHSA-N

Canonical SMILES

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C3CCCN3C(=O)C(CCCCN)NC(=O)C4CCCN4C(=O)C(CCCNC(=N)N)NC(=O)C5=CC6=C(C=C5)C7(C8=C(C=C(C=C8)O)OC9=C7C=CC(=C9)O)OC6=O

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)CNC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCCCN)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CCCNC(=N)N)NC(=O)C5=CC6=C(C=C5)C7(C8=C(C=C(C=C8)O)OC9=C7C=CC(=C9)O)OC6=O

Substance P is an undecapeptide composed of 11 amino acids, classified as a neuropeptide and a member of the tachykinin family. It plays a crucial role as a neurotransmitter and neuromodulator, primarily involved in the transmission of pain and inflammatory responses. The amino acid sequence of Substance P is as follows: RPKPQQFFGLM-NH2, with an amide group at the C-terminus. This peptide is produced from a larger precursor protein through alternative splicing of the preprotachykinin A gene, which results in its widespread distribution in the central, peripheral, and enteric nervous systems across various species .

FAM-labeled Substance P refers to Substance P that has been conjugated with a fluorescein amidite (FAM) dye, allowing for its visualization in biological studies. The FAM labeling provides a means to track the peptide's interactions and distributions in various biological contexts, enhancing research capabilities in neurobiology and pharmacology .

, primarily involving its interaction with neurokinin receptors, particularly neurokinin-1 receptor (NK-1R). Upon binding to NK-1R, Substance P triggers intracellular signaling cascades that lead to various physiological responses, including:

  • Vasodilation: Substance P induces vasodilation through nitric oxide release from endothelial cells .
  • Pain Transmission: It enhances the release of other neurotransmitters like glutamate, facilitating pain signal transmission to the central nervous system .
  • Inflammatory Response: Substance P promotes the release of pro-inflammatory cytokines from immune cells, contributing to neurogenic inflammation .

Substance P is primarily recognized for its role in pain perception and inflammatory processes. It is released from sensory nerve endings in response to noxious stimuli and is involved in:

  • Pain Perception: Acts as a key mediator in nociceptive pathways, influencing how pain signals are transmitted and perceived by the brain .
  • Mood Regulation: Emerging evidence suggests that Substance P may influence mood disorders and stress responses by interacting with various neurotransmitter systems .
  • Immune Modulation: It enhances immune responses by stimulating T lymphocytes and macrophages to release inflammatory mediators .

The synthesis of Substance P can be achieved through several methods:

  • Chemical Synthesis: Solid-phase peptide synthesis is commonly used for producing Substance P and its derivatives. This method allows for the precise control over amino acid sequences.
  • Recombinant DNA Technology: Using genetic engineering techniques, Substance P can be produced in host cells (e.g., bacteria or yeast) by inserting the gene encoding for preprotachykinin A.
  • FAM Labeling: For FAM-labeled Substance P, the peptide is synthesized first and then conjugated with fluorescein amidite using standard coupling reactions to introduce fluorescence for detection purposes .

Substance P has various applications in biomedical research:

  • Pain Research: Used extensively to study mechanisms of pain transmission and analgesic drug development.
  • Inflammation Studies: Investigated for its role in inflammatory diseases such as asthma and arthritis.
  • Neurobiology: Explored for its effects on mood disorders and stress responses.
  • Fluorescent Labeling: FAM-labeled Substance P is utilized in imaging studies to track receptor interactions and cellular uptake in live-cell assays .

Studies involving Substance P often focus on its interactions with NK-1R and other receptors:

  • Receptor Binding Studies: These assess how effectively Substance P binds to NK-1R across different cell types.
  • Functional Assays: Evaluating how Substance P influences cellular responses such as cytokine production or neuronal excitability.
  • In Vivo Studies: Investigating the physiological effects of Substance P on pain behavior and inflammatory responses in animal models.

Research indicates that blocking NK-1R can alleviate some pain conditions, suggesting potential therapeutic pathways for targeting this neuropeptide .

Substance P shares structural and functional similarities with several other neuropeptides within the tachykinin family. Here are some notable comparisons:

Compound NameStructureUnique Features
Neurokinin ASimilar undecapeptide structurePrimarily involved in smooth muscle contraction
Neurokinin BRelated but slightly longerMore involved in reproductive functions
Calcitonin Gene-Related PeptideDifferent sequencePrimarily involved in vasodilation
BombesinLonger peptideInvolved in gastrointestinal functions

Uniqueness of Substance P

Substance P is unique due to its specific role in pain transmission and its widespread expression across various tissues. Its ability to modulate both neuronal signaling and immune responses distinguishes it from other tachykinins, making it a critical target for therapeutic interventions related to pain management and inflammatory diseases .

XLogP3

1.5

Hydrogen Bond Acceptor Count

22

Hydrogen Bond Donor Count

18

Exact Mass

1704.77588446 g/mol

Monoisotopic Mass

1704.77588446 g/mol

Heavy Atom Count

122

Dates

Modify: 2024-08-10

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